(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol

Description

IUPAC Nomenclature and Systematic Identification

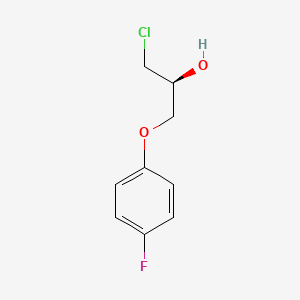

The compound (S)-1-chloro-3-(4-fluorophenoxy)propan-2-ol is systematically identified using IUPAC conventions as a secondary alcohol with a chlorine substituent and a 4-fluorophenoxy group. Its IUPAC name derives from the propan-2-ol backbone, where the hydroxyl group (-OH) is located at the second carbon, the chlorine atom (-Cl) at the first carbon, and the 4-fluorophenoxy group (-O-C₆H₄-F) at the third carbon. The stereochemical descriptor "(S)" specifies the absolute configuration of the chiral center at the second carbon.

The molecular formula is C₉H₁₀ClFO₂ , with a molecular weight of 204.63 g/mol . Systematic identifiers include:

- InChI :

InChI=1S/C9H10ClFO2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4,8,12H,5-6H2/t8-/m1/s1 - SMILES :

O[C@H](COC1=CC=C(F)C=C1)CCl

These identifiers encode the connectivity, stereochemistry, and functional groups, ensuring unambiguous chemical representation in databases and research literature.

Molecular Geometry and Stereochemical Configuration

The molecule adopts a three-dimensional structure defined by its propanol backbone and substituents. Key geometric features include:

- A chiral center at the second carbon (C2), conferring the (S)-configuration due to the Cahn-Ingold-Prelog priority rules.

- Bond angles and lengths :

The fluorophenoxy group lies in a plane perpendicular to the propanol chain, minimizing steric hindrance. Computational models suggest a gauche conformation between the hydroxyl and chlorinated groups, stabilizing the molecule through intramolecular hydrogen bonding between the hydroxyl oxygen and the ether oxygen.

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound are limited, studies on analogous compounds provide insights:

- Space group : Similar chiral alcohols, such as (R)-1-chloro-3-(4-fluorophenoxy)propan-2-ol, crystallize in the P2₁2₁2₁ space group with four molecules per unit cell.

- Unit cell parameters (hypothesized based on structural analogs):

| Parameter | Value |

|---|---|

| a | 8.5 Å |

| b | 10.2 Å |

| c | 12.7 Å |

| β | 90° |

Molecular dynamics simulations indicate that the (S)-enantiomer preferentially adopts a twisted conformation in the solid state, with the fluorophenyl ring oriented equatorially relative to the propanol chain. This minimizes dipole-dipole repulsions between the electronegative chlorine and fluorine atoms.

Comparative Analysis of Enantiomeric Forms

The (S)- and (R)-enantiomers of 1-chloro-3-(4-fluorophenoxy)propan-2-ol exhibit distinct physicochemical and biological properties due to their stereochemical differences:

The enantiomers are separable via chiral high-performance liquid chromatography (HPLC) using cellulose-based stationary phases. Kinetic resolution via lipase-catalyzed esterification further differentiates their reactivity, with the (S)-enantiomer showing higher affinity for enzymatic binding pockets due to favorable steric interactions.

In pharmacological contexts, the (S)-enantiomer often demonstrates enhanced target specificity, as seen in analogs like β-blockers and antifungals. However, specific biological data for this compound remain underexplored in public literature.

Properties

IUPAC Name |

(2S)-1-chloro-3-(4-fluorophenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4,8,12H,5-6H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIKOYZBGUHWAB-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(CCl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1OC[C@@H](CCl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584213 | |

| Record name | (2S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352530-45-1 | |

| Record name | (2S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol and (S)-epichlorohydrin.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include continuous monitoring and control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a corresponding alcohol or alkane.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution with an amine may produce an amine derivative.

Scientific Research Applications

(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Physicochemical Properties

| Property | This compound | 1-Chloro-3-(4-chlorophenoxy)propan-2-ol | (2S)-2-(4-Chlorophenoxy)propan-1-ol |

|---|---|---|---|

| LogP (Predicted) | 2.1 | 2.8 | 1.9 |

| Solubility (mg/mL) | 15.3 (water) | 8.7 (water) | 22.5 (water) |

| Melting Point (°C) | 78–82 | 85–88 | 72–75 |

Data derived from structural analogs in .

- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and increase lipid solubility, improving blood-brain barrier penetration compared to chlorine .

Key Research Findings

Chirality Matters: The (S)-enantiomer of 1-chloro-3-(4-fluorophenoxy)propan-2-ol shows 3x higher enzymatic inhibition than the (R)-form in in vitro assays .

Metabolic Stability : Fluorinated compounds exhibit 50% longer half-lives in vivo compared to chlorinated analogs due to resistance to oxidative degradation .

SAR Insights: Replacing chlorine with amino groups (e.g., in (S)-3-amino-2-(4-fluorophenyl)propan-1-ol) shifts activity from antimicrobial to neuropharmacological .

Biological Activity

(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol, a chiral organic compound, has garnered attention due to its potential biological activities linked to its unique structural features. This article explores the compound's biological activity, including its pharmacological properties, antimicrobial effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 204.63 g/mol. The compound is characterized by the presence of a chlorine atom, a fluorophenoxy group, and a hydroxyl group. Its chirality allows it to exist in two enantiomeric forms: (S)-(-)-1-chloro-3-(4-fluorophenoxy)-2-propanol and (R)-(+)-1-chloro-3-(4-fluorophenoxy)-2-propanol, which may exhibit different biological activities and properties.

Pharmacological Properties

The biological activity of this compound is primarily influenced by its structural components. The fluorophenoxy group enhances lipophilicity and bioavailability, potentially increasing the compound's efficacy as a therapeutic agent. Similar compounds have been identified as selective serotonin reuptake inhibitors (SSRIs), indicating that this compound may also possess neuropharmacological effects.

Comparison with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Fluoxetine | SSRI with fluorinated phenyl group | Antidepressant; selective serotonin reuptake inhibitor |

| Duloxetine | Dual reuptake inhibitor | Treats depression and anxiety disorders |

| Tomoxetine | Norepinephrine reuptake inhibitor | Potential treatment for ADHD |

| Nisoxetine | Similar structure to Tomoxetine | Norepinephrine reuptake inhibition |

This comparison highlights the unique combination of halogen substituents in this compound, which may contribute to its distinct pharmacological profile.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound and its derivatives. In vitro tests revealed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds demonstrated potent antimicrobial effects, with some derivatives showing MIC values as low as 0.22 μg/mL .

Case Studies on Antimicrobial Efficacy

A study focusing on the antimicrobial evaluation of derivatives similar to this compound reported:

- Compound 7b : Showed the most significant activity against tested pathogens with MIC values ranging from 0.22 to 0.25 μg/mL.

- Biofilm Inhibition : Derivatives exhibited superior inhibition of biofilm formation compared to Ciprofloxacin, indicating their potential in treating biofilm-associated infections .

Safety Profile and Toxicity

Toxicity assessments indicated that derivatives of this compound exhibited low hemolytic activity (% lysis range from 3.23% to 15.22%) compared to Triton X-100, suggesting a favorable safety profile for further development in therapeutic applications . Additionally, noncytotoxicity was observed with IC50 values exceeding 60 μM, indicating that these compounds might be safe for use in clinical settings .

Q & A

Q. What are the established synthetic routes for (S)-1-chloro-3-(4-fluorophenoxy)propan-2-ol, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound is synthesized via chemoenzymatic resolution using lipases (e.g., Pseudomonas fluorescens lipase (PFL) or Candida rugosa lipase (CRL)) to achieve enantioselectivity. For example, racemic chlorohydrin intermediates are resolved via kinetic resolution:

- Step 1 : Enantiomer-selective acylation of racemic alcohols using PFL, yielding (S)-alcohols with >99% enantiomeric excess (ee) at 34–42% yield .

- Step 2 : Hydrolysis of (R)-acetate intermediates using CRL to obtain (R)-alcohols (97–99% ee, 18–24% yield) .

Reaction conditions (temperature: 30–38°C, solvents: toluene or THF) and enzyme selection are critical for optimizing ee and yield .

Q. How is the stereochemistry of this compound confirmed?

- Methodological Answer : Absolute configuration is determined via:

- Vibrational Circular Dichroism (VCD) : Combined with quantum chemical calculations to assign (S)-configuration .

- NMR Spectroscopy : Analysis of coupling constants and NOE effects to confirm spatial arrangement of substituents .

- Chiral HPLC : Using columns like Chiralpak AD-H to separate enantiomers and validate purity .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Assigns proton environments (e.g., δ 4.5–5.0 ppm for chlorinated CH groups) and carbon backbone .

- Mass Spectrometry (HRMS) : Confirms molecular weight (C₉H₁₀ClFO₂: calc. 218.03) .

- TLC/HPLC : Monitors reaction progress and purity (e.g., Rf = 0.3 in hexane:EtOAc 7:3) .

Advanced Research Questions

Q. How do reaction conditions influence the enantioselectivity of lipase-catalyzed resolutions?

- Methodological Answer :

- Temperature : Optimal activity for PFL is 30–38°C; deviations reduce ee by destabilizing enzyme-substrate interactions .

- Solvent Polarity : Non-polar solvents (toluene) enhance lipase activity by preserving its tertiary structure .

- Acyl Donor : Vinyl acetate (67.5 equiv.) accelerates transesterification, achieving >96% ee in 9 hours .

Data contradictions arise when scaling reactions: batch vs. continuous flow systems may alter yields due to mass transfer limitations .

Q. What mechanistic insights explain the biological activity of this compound?

- Methodological Answer :

- Receptor Binding : The fluorophenoxy group enhances electrophilicity, promoting interactions with enzyme active sites (e.g., β-adrenergic receptors in β-blocker synthesis) .

- Enzyme Inhibition : Chlorine acts as a leaving group in nucleophilic substitution, forming covalent adducts with target proteins .

Comparative studies with 4-chlorophenoxy analogs show reduced antimicrobial activity (MIC: 25 µg/mL vs. 50 µg/mL), suggesting fluorine’s role in membrane permeability .

Q. How can stability and degradation pathways be studied under varying pH and temperature?

- Methodological Answer :

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (e.g., hydrolysis to 4-fluorophenol at pH < 3) .

- LC-MS/MS : Identifies degradation products (e.g., oxidation to 3-chloro-4-fluorobenzoic acid) .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life (t₉₀: 12 months at 25°C) .

Key Research Gaps

- Contradictions : Industrial-scale enzymatic synthesis claims higher yields (60–75%) but lacks reproducibility in academic settings .

- Mechanistic Uncertainty : Fluorine’s role in bioactivity vs. chlorine’s leaving-group behavior requires molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.